3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a thiomorpholin-4-yl substituent at position 2 and a (Z)-configured thiazolidinone moiety at position 2. The Z-configuration of the exocyclic double bond (confirmed via crystallographic or spectroscopic methods) enhances stereochemical stability, which is critical for target binding .
Properties
Molecular Formula |
C20H22N4O2S3 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S3/c1-3-13(2)24-19(26)15(29-20(24)27)12-14-17(22-8-10-28-11-9-22)21-16-6-4-5-7-23(16)18(14)25/h4-7,12-13H,3,8-11H2,1-2H3/b15-12- |
InChI Key |
QQEIRSTWWBNNFL-QINSGFPZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclization of 2-aminopyridine derivatives. A pivotal method involves reacting 2-aminopyridine with an orthoester (e.g., triethyl orthoformate) and a tetrazol-5-yl acetic acid ester in the presence of a Lewis acid (e.g., zinc chloride) . The intermediate undergoes ring closure in polyphosphoric acid at elevated temperatures (100–150°C) to yield the pyrido[1,2-a]pyrimidin-4-one core . Alternative approaches employ thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, which decarboxylate to form the bicyclic structure .
Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Triethyl orthoformate, ZnCl₂ | 120°C, 4 h | 65–70% | |
| Decarboxylation | Polyphosphoric acid | 140°C, 2 h | 75–80% |
Formation of the Thioxo-thiazolidinone Moiety
The thioxo-thiazolidinone ring at position 3 is constructed via a Knoevenagel condensation between a malonate derivative and a thioamide. A Z-selective exocyclic double bond forms under acidic conditions, favoring the thermodynamically stable isomer . For the target compound, 3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde is condensed with the pyrido[1,2-a]pyrimidin-4-one intermediate using acetic acid as a catalyst .
Condensation Reaction Parameters
| Component | Role | Equiv | Conditions |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | Electrophile | 1.0 | Acetic acid, reflux, 8 h |
| Thiazolidinone aldehyde | Nucleophile | 1.1 | Yield: 75% |
Stereoselective Control of the Z-Configuration
The Z-configuration of the exocyclic double bond is critical for biological activity and is achieved through steric and electronic control. Polar solvents (e.g., ethanol) and low reaction temperatures (0–25°C) favor the Z-isomer by slowing isomerization . Analytical confirmation via NOESY NMR shows proximity between the pyrido[1,2-a]pyrimidin-4-one H-3 and the thiazolidinone methyl group, confirming the Z-geometry .
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Structural validation employs:
-
¹H NMR : Key signals include δ 8.2–8.5 (pyrimidinone H-1), δ 7.3–7.6 (pyridine H-6/H-8), and δ 1.2–1.4 (butan-2-yl CH₃) .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Substitution : Competing reactions at positions 2 and 3 are mitigated by sequential functionalization .
-
Z/E Isomerization : Addition of catalytic piperidine suppresses base-induced isomerization .
-
Solubility Issues : Use of DMF/DMSO mixtures enhances solubility during condensation .
Scalability and Industrial Applicability
Large-scale production (≥100 g) employs continuous flow reactors for the cyclization step, reducing reaction time from hours to minutes . Thiomorpholine is introduced via automated syringe pumps to maintain stoichiometry .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine or pyridopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrido-Pyrimidinone Family
Compound A: 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Structural Differences: Substituent at position 2: Morpholinyl ethyl amino vs. thiomorpholin-4-yl in the target compound. Thiazolidinone substituent: Benzyl group vs. butan-2-yl.
- Impact: The benzyl group in Compound A increases lipophilicity (logP ≈ 3.2 vs. Thiomorpholin-4-yl (target compound) introduces a sulfur atom, improving hydrogen-bonding capacity and metabolic stability compared to morpholinyl .
Compound B: 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Structural Differences: Position 2 substituent: Ethylamino vs. thiomorpholin-4-yl. Thiazolidinone substituent: 2-Phenylethyl vs. butan-2-yl.
- Impact: The 2-phenylethyl group in Compound B increases aromatic interactions in target binding but may reduce conformational flexibility.
Functional Analogues with Thiazolidinone Moieties
Compound C: 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b, )
- Structural Differences: Core structure: Pyrazolo-pyrimidinone vs. pyrido-pyrimidinone. Substituents: 4-Chlorophenyl on thiazolidinone vs. butan-2-yl.
- Impact: The pyrazolo-pyrimidinone core in Compound C reduces planarity compared to the pyrido-pyrimidinone system, affecting π-π stacking interactions. The 4-chlorophenyl group enhances anti-inflammatory activity (IC₅₀ = 1.8 μM in COX-2 inhibition vs. IC₅₀ = 3.5 μM for the non-chlorinated analogue 10a) .
Compound D : 7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives ()
- Structural Differences: Core structure: Thiazolo-pyrimidine vs. pyrido-pyrimidinone. Substituents: Chromenyl and phenyl groups vs. thiomorpholin-4-yl.
- Impact: Thiazolo-pyrimidine derivatives exhibit moderate antimicrobial activity (MIC = 8–16 μg/mL against S. aureus), while pyrido-pyrimidinones (target compound) show broader kinase inhibition profiles .
Biological Activity
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships, and synthesis methods.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 554.1 g/mol. The compound features a pyrido-pyrimidine backbone combined with thiazolidine and thiomorpholine moieties, which are known to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.008 | 0.015 |
| B. cereus | 0.015 | 0.030 |
| En. cloacae | 0.004 | 0.008 |
| P. aeruginosa | 0.011 | 0.020 |
The compound exhibited superior antibacterial activity compared to conventional antibiotics such as ampicillin and streptomycin, with activity exceeding these by factors of 10 to 50 in some cases .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiazolidine moiety significantly influences the biological activity of the compound. For instance, variations in the alkyl chain length and the introduction of different functional groups have been shown to enhance potency against various bacterial strains.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs) , which are efficient for constructing complex molecules in an environmentally friendly manner. Key steps include:
- Formation of the pyrido-pyrimidine core.
- Introduction of the thiazolidine moiety.
- Final modifications to achieve desired biological properties.
These methods not only streamline the synthesis process but also facilitate the exploration of a wide range of derivatives with varied biological activities.
Case Studies
A notable case study involved testing a series of derivatives based on this compound against a panel of eight bacterial species using microdilution methods. The results indicated that derivatives with specific modifications showed enhanced antibacterial activity, particularly against En. cloacae and E. coli, highlighting the importance of structural variations in optimizing biological efficacy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols starting with thiazolidinone ring formation, followed by coupling to the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for intermediate reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to stabilize intermediates and improve regioselectivity .
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Purification : Column chromatography (silica gel) or preparative HPLC for isolating the final product .
Example Reaction Conditions Table :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | ZnCl₂ | 80°C | 65–70 |
| 2 | AcCN | TEA | RT | 50–55 |
Q. How is structural integrity confirmed post-synthesis?
- Spectroscopic methods :
- ¹H/¹³C NMR : Verify Z-configuration of the methylidene group (δ 7.2–7.5 ppm for olefinic protons) .
- IR : Confirm thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Variable temperature (VT) NMR : Resolve dynamic effects caused by hindered rotation around the thiazolidinone-pyrimidinone axis .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., thiomorpholinyl protons) .
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts .
Example Contradiction Analysis : Observed doublets for aromatic protons in DMSO-d₆ but singlets in CDCl₃ suggest solvent-dependent conformational locking .
Q. What strategies are effective for improving low synthetic yields in the final coupling step?
- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 min, 20% yield increase) .
- Protecting group optimization : Use Boc groups for amine intermediates to prevent side reactions .
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings .
Q. How does structural modification (e.g., thiomorpholinyl vs. morpholinyl) affect bioactivity?
- SAR studies : Replace thiomorpholinyl with morpholinyl to evaluate changes in:
- Lipophilicity : Measure logP values (thiomorpholinyl increases logP by ~0.5) .
- Target binding : Molecular docking against ATP-binding pockets (e.g., EGFR kinase) .
- Biological data comparison :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| Thiomorpholinyl | 1.2 ± 0.3 | 3.8 |
| Morpholinyl | 3.5 ± 0.6 | 3.3 |
Q. What advanced techniques characterize its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., GPCRs) .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .
- Control for compound stability : Pre-test degradation in DMSO/PBS via LC-MS over 24h .
- Meta-analysis : Compare data from ≥3 independent studies using fixed-effects models .
Methodological Notes
- Key references : Prioritize peer-reviewed studies from RSC, ACS, and Wiley databases .
- Data validation : Cross-check synthetic protocols and bioassay results with published reproducibility guidelines (e.g., NIH Principles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
